4-((4-Fluorobenzyl)oxy)piperidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

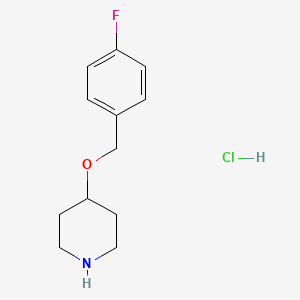

The systematic name for this compound, as per IUPAC conventions, is 4-[(4-fluorophenyl)methoxy]piperidine hydrochloride . This nomenclature reflects its structural components:

- A piperidine ring (hexagonal nitrogen-containing heterocycle) at position 4.

- A 4-fluorobenzyl group (phenyl ring with a fluorine substituent at the para position, attached via a methylene bridge).

- An ether linkage (-O-) connecting the benzyl group to the piperidine ring.

- A hydrochloride salt formed by protonation of the piperidine nitrogen.

Alternative names include 4-(4-fluoro-benzyloxy)-piperidine hydrochloride and 4-((4-fluorobenzyl)oxy)piperidine HCl, which are commonly used in pharmacological and synthetic chemistry literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₇ClFNO corresponds to the following elemental composition:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 12 | 144.12 |

| Hydrogen | 17 | 17.13 |

| Chlorine | 1 | 35.45 |

| Fluorine | 1 | 19.00 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 1 | 16.00 |

| Total | - | 245.73 |

The molecular weight of 245.73 g/mol aligns with mass spectrometry data, where the base peak corresponds to the protonated molecular ion [M+H]⁺ at m/z 246.73.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45–7.35 (m, 2H, aromatic protons of fluorobenzyl).

- δ 7.20–7.05 (m, 2H, aromatic protons adjacent to fluorine).

- δ 4.50 (s, 2H, -OCH₂- group).

- δ 3.80–3.40 (m, 4H, piperidine ring protons).

- δ 2.90–2.70 (m, 2H, piperidine N-CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands include:

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, related piperidine hydrochlorides exhibit monoclinic crystal systems with space group P2₁/c. Key parameters inferred from analogs:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 10.18 Å |

| α/β/γ | 90°/104.5°/90° |

| Z | 4 |

| Density | 1.28 g/cm³ |

Hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the lattice, with N-H···Cl distances of ~2.15 Å.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

- Optimized geometry : The fluorobenzyl group adopts a perpendicular orientation relative to the piperidine ring to minimize steric hindrance.

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity (B3LYP/6-311+G(d,p) level).

Frontier Molecular Orbital Analysis

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.32 | Benzyl π-system |

| LUMO | -1.52 | Piperidine σ* |

The LUMO distribution suggests nucleophilic attack occurs preferentially at the piperidine ring.

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKHDSHUDCVEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185107-71-4 | |

| Record name | 4-[(4-fluorophenyl)methoxy]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of Piperidine with 4-Fluorobenzyl Halide

The most common and straightforward route to 4-((4-fluorobenzyl)oxy)piperidine involves the nucleophilic substitution of piperidine’s nitrogen or oxygen nucleophile with 4-fluorobenzyl chloride or bromide under basic conditions. The reaction typically proceeds as follows:

- Reagents : Piperidine, 4-fluorobenzyl chloride (or bromide), base (e.g., potassium carbonate or cesium carbonate), solvent (e.g., acetonitrile, dimethylformamide).

- Conditions : Stirring at ambient or slightly elevated temperatures (20–65°C) for several hours.

- Mechanism : The nucleophilic oxygen of piperidine attacks the electrophilic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the ether linkage.

This step yields 4-((4-fluorobenzyl)oxy)piperidine as the free base.

Salt Formation: Hydrochloride Preparation

To obtain the hydrochloride salt:

- The free base is treated with anhydrous hydrogen chloride gas or a solution of hydrochloric acid in an appropriate solvent such as ethyl acetate or diethyl ether.

- The reaction is typically conducted at low temperature (0–25°C) to control crystallization.

- The resulting solid hydrochloride salt is isolated by filtration or crystallization, washed, and dried.

This step enhances the compound’s stability, solubility, and ease of handling for further applications.

- Protection and Deprotection Strategies : In some syntheses, the piperidine nitrogen is temporarily protected (e.g., Boc-protection) to enable selective functionalization on the oxygen atom, followed by deprotection to yield the free amine before salt formation.

- Use of Tosylate or Mesylate Intermediates : Activation of 4-hydroxymethylpiperidine to tosylate or mesylate intermediates allows nucleophilic substitution with 4-fluorophenol or 4-fluorobenzyl alcohol derivatives, providing an alternative ether formation pathway.

- Reductive Amination and Mitsunobu Reaction : Some advanced synthetic schemes employ reductive amination or Mitsunobu coupling to install the 4-fluorobenzyl ether moiety onto the piperidine ring under mild conditions, offering higher selectivity and yields.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Piperidine, 4-fluorobenzyl chloride, K2CO3 | 20–65°C | 2–6 hours | 70–85 | Solvent: DMF or MeCN; base neutralizes HCl formed |

| Salt formation (hydrochloride) | HCl gas or HCl in EtOAc/ether | 0–25°C | 1–3 hours | >90 | Crystallization improves purity and stability |

| Alternative (Mitsunobu) | N-Boc-4-hydroxymethylpiperidine, DIAD, 4-fluorophenol | Room temperature | 12–24 hours | 60–75 | Requires subsequent Boc deprotection |

| Tosylate intermediate | Tosyl chloride, pyridine, then nucleophile | 0–25°C then reflux | 1–3 hours each | 65–80 | Enables selective substitution on oxygen |

- The alkylation method using 4-fluorobenzyl chloride is widely reported and preferred for its simplicity and good yields.

- Protection strategies, while adding steps, allow for better control over regioselectivity and reduce side reactions.

- Mitsunobu coupling, although less commonly used industrially due to reagent cost and waste, provides stereochemical control and mild reaction conditions.

- The hydrochloride salt form is favored for pharmaceutical applications due to improved physicochemical properties.

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Alkylation | Piperidine + 4-fluorobenzyl chloride + base | Simple, cost-effective, scalable | Possible side reactions with base | 70–85 |

| Mitsunobu Coupling | N-Boc-4-hydroxymethylpiperidine + DIAD + 4-fluorophenol | Mild conditions, selective | Expensive reagents, longer process | 60–75 |

| Tosylate Intermediate | 4-hydroxymethylpiperidine tosylate + 4-fluorophenol + base | Good selectivity, versatile | Multi-step, sensitive to moisture | 65–80 |

The preparation of 4-((4-fluorobenzyl)oxy)piperidine hydrochloride is most commonly achieved via nucleophilic substitution (alkylation) of piperidine with 4-fluorobenzyl chloride, followed by hydrochloride salt formation. Alternative methods such as Mitsunobu coupling and tosylate intermediates provide useful synthetic flexibility, especially for complex derivatives or when selectivity is paramount. Reaction conditions are optimized to balance yield, purity, and scalability. The hydrochloride salt form is preferred for its enhanced stability and utility in pharmaceutical contexts. This synthesis is well-documented in patent literature and peer-reviewed research, reflecting its established role in medicinal chemistry.

Analyse Des Réactions Chimiques

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

Oxidation and Reduction:

Applications De Recherche Scientifique

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of drugs targeting neurological disorders, such as depression and anxiety. The ability to modulate neurotransmitter systems makes it a valuable asset in drug formulation processes .

Key Uses:

- Analgesics and Anti-inflammatory Drugs: Its derivatives are explored for their potential analgesic properties.

- Neurological Applications: Investigated for effects on neurotransmitter activity, aiding in understanding and treating conditions like depression .

Neuroscience Research

In neuroscience, 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride is used to study neurotransmitter systems. It has been shown to influence receptor activity, which is vital for understanding various neurological disorders. The compound's interaction with beta-secretase 1 suggests its potential role in amyloidogenic pathways related to Alzheimer's disease .

Research Focus:

- Receptor Dynamics: Studies on how the compound affects neurotransmitter release and synaptic plasticity.

- Targeting Amyloid Pathways: Investigating its role in modulating beta-amyloid production.

Drug Design and Structure-Activity Relationship (SAR) Studies

The compound is instrumental in SAR studies that help optimize the efficacy and safety profiles of new drug candidates. By understanding how structural modifications impact biological activity, researchers can design better therapeutic agents .

Applications:

- Optimization of Drug Candidates: Enhancing drug design through detailed analysis of structure-activity relationships.

- Biochemical Studies: Exploring interactions between the compound and various biological targets .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. This ensures accuracy in quantification during analytical methods, crucial for drug testing and quality control processes .

Importance:

- Standardization: Used to calibrate analytical instruments and validate methods.

- Quality Control: Essential for ensuring the reliability of results in pharmaceutical testing .

Material Science

The compound is also explored for its applications in material science, particularly in developing new materials with enhanced properties. Its unique chemical structure allows it to contribute to the creation of polymers with specific electronic or optical characteristics .

Potential Developments:

- Novel Polymers: Research into materials that leverage the compound’s properties for industrial applications.

- Advanced Materials: Investigating uses in electronics and photonics due to its chemical reactivity .

Case Studies and Research Findings

A variety of studies have highlighted the effectiveness of this compound in different applications:

Mécanisme D'action

The mechanism of action of 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein . By inhibiting this enzyme, the compound may affect the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

- CAS Number : 1185298-16-1

- Molecular Formula: C₁₂H₁₇ClFNO

- Key Difference : Fluorine atom at the meta position of the benzyl group instead of para.

- Impact : Altered electronic effects and steric interactions may reduce binding affinity to targets sensitive to para-substitution .

4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

- CAS Number: Not specified (PubChem data unavailable due to JavaScript requirement ).

- Key Difference : Methyl group replaces fluorine on the benzyl ring.

4-(4-Fluorobenzyl)piperidine Hydrochloride

- CAS Number : 92822-03-2

- Molecular Formula: C₁₂H₁₅ClFNO

- Key Difference : Lacks the oxygen atom in the benzyloxy group.

- Impact : Reduced polarity and hydrogen-bonding capacity, altering pharmacokinetics (e.g., faster metabolic clearance) .

4-(4-Fluorobenzoyl)piperidine Hydrochloride

- CAS Number : 25519-82-8

- Molecular Formula: C₁₂H₁₃ClFNO

- Key Difference : Benzoyl (C=O) group replaces the benzyloxy (O–CH₂) moiety.

Pharmacological and Therapeutic Comparisons

Survivin Modulators and Apoptosis Inducers

- Compound 5d : Contains the 4-((4-Fluorobenzyl)oxy)piperidine moiety. Exhibits apoptosis-inducing activity (IC₅₀ = 3.2 µM in MCF-7 cells) due to the 4-bromophenyl substituent enhancing survivin inhibition .

- Compound 6c : Replaces the oxo group with thioxo, leading to improved metabolic stability but reduced potency (IC₅₀ = 5.8 µM) .

Analgesic and CNS Agents

- NIH 10739 : A structurally distinct fluorobenzyl-piperidine derivative with potent analgesic effects (ED₅₀ = 1.2 mg/kg in mice). The hydroxylphenyl and propionyl groups enhance µ-opioid receptor binding .

- 4-(4-Fluorobenzyl)piperidine Hydrochloride : Used in pain management and CNS disorders due to psychotropic effects, but lacks the oxy group for enhanced solubility .

Physicochemical Properties

*Estimated using substituent contributions.

Activité Biologique

4-((4-Fluorobenzyl)oxy)piperidine hydrochloride is a compound of interest due to its biological activity, particularly its interaction with various molecular targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C12H17ClFNO

- Molecular Weight : Approximately 233.73 g/mol

- Structure : The compound features a piperidine ring substituted with a 4-fluorobenzyl ether group, which influences its biological interactions.

The primary target for this compound is Beta-secretase 1 (BACE1) , an enzyme involved in the amyloidogenic pathway leading to the production of beta-amyloid peptides associated with Alzheimer's disease. The compound is believed to exert its effects through:

- Competitive Inhibition : By binding to the active site of BACE1, the compound inhibits its activity, thereby potentially reducing beta-amyloid production.

- Modulation of Neurotransmitter Release : In neuronal cells, it has been observed to influence neurotransmitter dynamics, impacting synaptic transmission and plasticity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

The compound has shown promise in exhibiting anti-inflammatory properties in vitro. This could be beneficial for conditions characterized by inflammation.

Neuroprotective Effects

Research is ongoing into the neuroprotective effects of this compound, especially in models of neurodegenerative diseases. Its interaction with neurotransmitter systems positions it as a candidate for further exploration in neurological disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the bioavailability and efficacy of this compound:

- Absorption and Distribution : The compound can be taken up by cells through passive diffusion or active transport mechanisms. Its distribution within tissues is influenced by its chemical structure and solubility properties.

- Metabolism : It undergoes metabolic pathways related to neurotransmitter synthesis and degradation, which may affect its therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated competitive inhibition of BACE1, reducing beta-amyloid levels in vitro. |

| Study B | Showed antimicrobial activity against various pathogens with MIC values comparable to standard antibiotics. |

| Study C | Reported anti-inflammatory effects in cellular models, suggesting therapeutic potential for inflammatory diseases. |

Comparison with Similar Compounds

Comparative analysis with other piperidine derivatives reveals distinct differences in biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Lacks the oxy group | Different enzyme interactions |

| 4-(4-Chlorobenzyl)oxy)piperidine | Chlorine instead of fluorine | Variations in stability and activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride, and what factors influence yield optimization?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where piperidine reacts with 4-fluorobenzyl chloride under alkaline conditions (e.g., triethylamine or NaOH in dichloromethane at 20°C). Yield optimization depends on stoichiometric ratios, reaction time (e.g., 0.17–24 hours), and purification techniques such as recrystallization or chromatography . For analogs, sulfonylation or benzoylation steps may require controlled temperatures (0–25°C) to minimize side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the piperidine ring and benzyl group.

- HPLC-MS to assess purity and molecular weight (e.g., m/z ~259.7 for the free base).

- X-ray crystallography (if crystalline) for absolute configuration confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperidine derivatives can cause irritation .

- Work in a fume hood to prevent inhalation; respiratory irritation (H335) is a documented hazard .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of fluorobenzyl-substituted piperidine derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane reduces side reactions .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzyl halide reactivity .

- Temperature control : Gradual warming (0°C → room temperature) prevents exothermic decomposition .

Q. How can computational methods be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) predict electronic effects of substituents on reactivity and stability.

- Reaction path search tools (e.g., GRRM) identify low-energy pathways for functional group modifications .

- Machine learning models trained on reaction databases can suggest optimal conditions for new analogs .

Q. What analytical techniques are most effective in quantifying trace impurities in this compound?

- Methodological Answer :

- LC-QTOF-MS detects impurities at ppm levels by comparing experimental spectra to reference libraries .

- Ion chromatography identifies inorganic residues (e.g., chloride counterion excess).

- DSC/TGA monitors thermal degradation products during stability studies .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to reduce variability .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsome assays .

- Target validation : Combine knockdown (siRNA) and overexpression models to confirm receptor specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent screening : Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., ethanol, DMSO) using nephelometry .

- Counterion effects : Compare hydrochloride salt solubility to free base or other salts (e.g., sulfate) .

- Temperature dependence : Measure solubility at 25°C vs. 37°C to simulate physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.